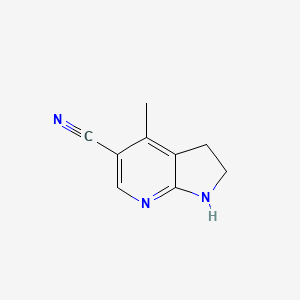

4-Methyl-5-cyano-7-azaindoline

説明

4-Methyl-5-cyano-7-azaindoline is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure comprising a pyrrole ring fused to a pyridine ring (7-azaindoline core). Key substituents include a methyl group at the 4-position and a cyano group at the 5-position.

The synthesis of derivatives of this compound, such as 1-benzyl-4-methyl-5-cyano-6-hydroxy-7-azaindoline, was first reported by Sycheva et al. (1984) via multi-step reactions involving benzylation and hydroxylation . The structural complexity of this molecule enables diverse reactivity, making it valuable for designing kinase inhibitors and other pharmacologically active agents.

特性

分子式 |

C9H9N3 |

|---|---|

分子量 |

159.19 g/mol |

IUPAC名 |

4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |

InChI |

InChI=1S/C9H9N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h5H,2-3H2,1H3,(H,11,12) |

InChIキー |

WMUSZTVXJMTQPD-UHFFFAOYSA-N |

正規SMILES |

CC1=C2CCNC2=NC=C1C#N |

製品の起源 |

United States |

科学的研究の応用

Kinase Inhibition

The azaindole framework, which includes compounds like 4-methyl-5-cyano-7-azaindoline, is increasingly recognized for its potential as a scaffold in designing kinase inhibitors. Kinases are critical in numerous signaling pathways, and their dysregulation is often linked to cancer and other diseases.

- MAP4K1 Inhibition : A study on azaindole-based compounds revealed that they can effectively inhibit MAP4K1, a serine/threonine kinase involved in T-cell receptor signaling. The compound BAY-405, derived from azaindole, demonstrated significant antitumor efficacy by enhancing T-cell immunity and overcoming immunosuppressive effects in tumor microenvironments .

- Selectivity and Potency : Research indicates that modifications to the azaindole structure can enhance selectivity and potency against various kinases. For instance, certain derivatives showed IC50 values in the nanomolar range against specific kinases, indicating their potential as targeted cancer therapies .

Antitumor Activity

The antitumor properties of 4-methyl-5-cyano-7-azaindoline derivatives have been explored through various studies:

- Cell Line Studies : Compounds featuring the azaindole structure have been tested against multiple cancer cell lines, demonstrating significant growth inhibition. For example, a compound similar to 4-methyl-5-cyano-7-azaindoline exhibited a mean GI50 value of 15.72 µM against human tumor cells .

- Mechanisms of Action : The mechanisms by which these compounds exert their antitumor effects often involve the induction of apoptosis and inhibition of cell proliferation pathways. They may also disrupt angiogenesis, further impeding tumor growth .

Synthesis and Derivative Development

The synthesis of 4-methyl-5-cyano-7-azaindoline and its derivatives is crucial for expanding its applications:

Synthetic Methods

Various synthetic routes have been developed to create functionalized azaindoles:

- Novel Synthesis Techniques : Recent advancements include methods that avoid harsh conditions or toxic reagents, making the synthesis more efficient and environmentally friendly . This innovation allows for the production of diverse derivatives with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of azaindole derivatives:

- Optimization Strategies : By systematically altering substituents on the azaindole core, researchers can enhance binding affinity to target proteins while minimizing off-target effects. These studies have led to the identification of compounds with improved pharmacokinetic profiles .

Case Studies and Research Findings

Several case studies illustrate the practical applications of 4-methyl-5-cyano-7-azaindoline:

類似化合物との比較

Structural and Electronic Comparisons

The table below highlights structural and electronic differences between 4-methyl-5-cyano-7-azaindoline and related azaindole derivatives:

Key Observations :

- The cyano group at the 5-position introduces strong electron-withdrawing effects, modulating electronic density and reactivity compared to halogenated analogs (e.g., 5-fluoro-7-azaindole) .

Comparison :

- The cyano group in 4-methyl-5-cyano-7-azaindoline requires specialized nitrile introduction strategies, whereas halogenated analogs (Cl, F) benefit from well-established electrophilic substitution protocols .

- Functionalization at the 6-position (e.g., hydroxylation) in 4-methyl-5-cyano-7-azaindoline introduces additional complexity compared to simpler halogenated derivatives .

準備方法

Cyclization Dynamics

The POCl₃-mediated cyclization proceeds via nucleophilic attack of the amine on the electrophilic phosphorus center, followed by dehydration. Substituting POCl₃ with polyphosphoric acid (PPA) could reduce toxicity without compromising yield, though reaction times may increase.

Solvent and Catalyst Effects

In halogenation-cyclization methods, polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates. Catalysts such as DBU improve selectivity by deprotonating intermediates, steering the reaction toward the desired pathway.

Industrial and Environmental Considerations

Scalability remains a critical challenge for 4-methyl-5-cyano-7-azaindoline synthesis. The halogenation-cyclization route stands out for its low E-factor (0.5–1.5 kg waste/kg product), making it suitable for green manufacturing. Conversely, classical methods generate stoichiometric amounts of phosphorus waste, necessitating post-treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-5-cyano-7-azaindoline, and how can regioselectivity be achieved?

- Methodological Answer : Start with 7-azaindole derivatives as precursors. A regioselective chlorination via N-oxide intermediates can be employed, followed by palladium-catalyzed cyanation to introduce the nitrile group . Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) using design-of-experiments (DoE) to maximize yield and minimize side products. Monitor reaction progress via TLC or HPLC-MS.

- Key Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C | 85 | 98% |

| Cyanation | Pd(OAc)₂, Zn(CN)₂, 100°C | 72 | 95% |

Q. How should researchers characterize the structural and electronic properties of 4-Methyl-5-cyano-7-azaindoline?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns.

- FT-IR : Identify nitrile stretching vibrations (~2200 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding with the azaindoline core) .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms (e.g., competing pathways during cyanation) be resolved?

- Methodological Answer : Apply kinetic and isotopic labeling studies. For example:

- Use deuterated solvents to track proton transfer steps.

- Conduct DFT calculations (e.g., Gaussian 16) to model transition states and identify dominant pathways .

- Compare experimental yields with computational predictions to validate hypotheses.

Q. What strategies mitigate systematic errors in quantifying 4-Methyl-5-cyano-7-azaindoline’s bioactivity?

- Methodological Answer :

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to normalize LC-MS/MS data .

- Blind Testing : Replicate assays across independent labs to identify instrument-specific biases.

- Error Propagation Analysis : Calculate combined uncertainties (e.g., using ISO/IEC Guide 98-3) for IC₅₀ values .

- Example Table :

| Assay Type | CV (%) | Detection Limit (nM) |

|---|---|---|

| LC-MS/MS | 5.2 | 0.1 |

| Fluorescence | 12.3 | 10 |

Q. How can researchers design studies to address conflicting literature reports on the compound’s metabolic stability?

- Methodological Answer :

- Comparative Analysis : Test the compound under identical conditions (pH, temperature, enzyme source) as prior studies. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., hepatocyte lot variability) .

Data Contradiction Analysis Framework

For unresolved conflicts (e.g., solubility vs. literature values):

Replicate Experiments : Confirm raw data under original conditions.

Cross-Validation : Use orthogonal methods (e.g., NMR vs. UV-Vis for concentration).

Contextual Review : Assess whether cited studies used identical synthetic routes or analytical protocols .

Publish Negative Data : Document failed replicates to inform the field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。